molecular formula C13H18ClNO2 B1670658 Dimethachlor CAS No. 50563-36-5

Dimethachlor

Cat. No.: B1670658
CAS No.: 50563-36-5
M. Wt: 255.74 g/mol
InChI Key: SCCDDNKJYDZXMM-UHFFFAOYSA-N
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Description

Dimethachlor is a pre-emergence herbicide primarily used to control annual grasses and broad-leaved weeds. It is highly soluble in water and has low volatility, making it effective in various agricultural settings. This compound is known for its moderate toxicity to mammals and its environmental impact, particularly on aquatic organisms .

Mechanism of Action

Target of Action

Dimethachlor is a pre-emergence herbicide . It primarily targets very-long-chain fatty acid (VLCFA) elongases , which are crucial enzymes involved in the biosynthesis of fatty acids in plants. By inhibiting these enzymes, this compound disrupts the normal growth and development of plants, particularly weeds.

Mode of Action

This compound interacts with its targets, the VLCFA elongases, by binding to the active sites of these enzymes . This binding inhibits the elongation process of fatty acids, leading to a disruption in the synthesis of lipids necessary for cell membrane integrity and function. As a result, the normal growth and development of the plant are hindered, leading to the death of the weed.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting VLCFA elongases, this compound disrupts the elongation of fatty acids, which are essential components of plant cell membranes. This disruption affects the integrity and function of the cell membranes, leading to impaired growth and development of the plant.

Pharmacokinetics

This compound is highly soluble in water and has a low volatility . . These properties influence the bioavailability of this compound in the environment and its uptake by plants.

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the weed. By disrupting the integrity and function of the cell membranes through the inhibition of fatty acid biosynthesis, this compound impairs the normal growth and development of the plant . This leads to the death of the weed, thereby controlling its proliferation in the field.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Its high solubility in water and low volatility suggest that it can be easily transported in the environment, particularly in aquatic systems . . These properties, along with local environmental conditions such as temperature, rainfall, and soil type, can influence the efficacy and stability of this compound in controlling weed growth.

Preparation Methods

Dimethachlor can be synthesized through a one-pot method involving the acylation of 2,6-dimethylaniline. The process typically involves the following steps:

Chemical Reactions Analysis

Dimethachlor undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound ethanesulfonic acid and this compound oxalamic acid.

    Reduction: Under specific conditions, this compound can be reduced, although this is less common.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperature and pH conditions.

    Major Products: The primary products of these reactions are various metabolites, including this compound ethanesulfonic acid and this compound oxalamic acid

Scientific Research Applications

Dimethachlor has several applications in scientific research:

Comparison with Similar Compounds

Dimethachlor belongs to the chloroacetanilide class of herbicides, which includes compounds such as:

  • Alachlor
  • Acetochlor
  • Metolachlor
  • Butachlor

Compared to these compounds, this compound is unique in its specific molecular structure and its particular efficacy against certain weed species. While all these herbicides inhibit very long chain fatty acid synthesis, this compound’s specific binding affinity and environmental behavior set it apart .

Properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10-5-4-6-11(2)13(10)15(7-8-17-3)12(16)9-14/h4-6H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCDDNKJYDZXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058111
Record name Dimethachlor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50563-36-5
Record name Dimethachlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50563-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethachlor [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050563365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.460
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Record name DIMETHACHLOR
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dimethachlor exert its herbicidal effect?

A1: this compound primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants, particularly in susceptible grasses and broadleaf weeds. [] This disruption of VLCFA synthesis ultimately hinders cell division and growth, leading to plant death. []

Q2: Are there other proposed mechanisms of action for this compound?

A2: While VLCFA inhibition is considered the primary mode of action, research suggests this compound may also impact other cellular processes in plants, indicating multiple sites of action within the Phytophthora genus. [] Further investigation is needed to fully elucidate these additional mechanisms.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C13H19ClNO2 and has a molecular weight of 257.75 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural elucidation of such compounds.

Q5: What are the primary degradation products of this compound?

A6: this compound degrades into various metabolites, including this compound ethanesulfonic acid (ESA) and this compound oxalamic acid (OA). [, ] These metabolites, along with the parent compound, have been detected in surface water samples, raising concerns about potential water contamination. []

Q6: What methods are used to analyze this compound and its metabolites?

A6: Several analytical techniques have been employed for the detection and quantification of this compound and its degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with mass spectrometry (LC-MS or LC-MS/MS), provides high sensitivity and selectivity for analyzing this compound and its metabolites in various matrices like water, soil, and food. [, , , ]
  • Ultra-High-Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS): This technique offers enhanced resolution and sensitivity for identifying and quantifying this compound and its metabolites in environmental samples. []
  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): This method is particularly useful for analyzing volatile organic compounds, including certain pesticide residues like this compound, in environmental and biological samples. [, ]

Q7: How are analytical methods for this compound validated?

A7: Validation of analytical methods for this compound and other pesticides is crucial to ensure accurate and reliable results. This process typically involves assessing parameters such as:

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified. [, ]

Q8: What are the potential environmental impacts of this compound?

A8: The widespread use of this compound raises concerns about its potential impact on the environment, particularly on non-target organisms and water resources.

  • Aquatic Toxicity: Research has shown that chloroacetanilides, including this compound, can negatively affect aquatic organisms, particularly algae, by inhibiting their growth and reproduction. []
  • Water Contamination: The detection of this compound and its metabolites in surface water sources highlights its mobility in the environment and potential to contaminate drinking water supplies. [, , ]

Q9: What strategies can be employed to mitigate the environmental risks associated with this compound?

A9: Several approaches can help minimize the environmental footprint of this compound:

  • Optimizing Application Rates: Using the minimal effective dose of this compound can reduce the amount released into the environment. [, , ]
  • Exploring Alternative Herbicides: Investigating and utilizing herbicides with lower persistence and toxicity profiles can offer more environmentally friendly weed control solutions. []
  • Implementing Effective Water Treatment: Advanced water treatment technologies, including activated carbon filtration, have demonstrated promising results in removing pesticides like this compound from drinking water. []
  • Developing Bioremediation Strategies: Exploring the use of microorganisms or enzymes to degrade this compound in contaminated environments can offer a sustainable remediation approach. []

Q10: What is known about the toxicity of this compound in animals?

A11: Studies in rats have shown that this compound is metabolized into reactive compounds called quinonimines. [] These metabolites have been linked to potential toxicity by forming adducts with proteins and DNA.

Q11: Is there evidence of resistance to this compound in weed populations?

A11: While there haven't been widespread reports of this compound resistance, the development of herbicide resistance is a complex and dynamic phenomenon. Continuous monitoring of weed populations and the implementation of integrated weed management strategies are essential to delay or prevent the emergence of resistance.

Q12: Are there alternative herbicides to this compound for weed control in oilseed rape?

A12: Yes, several alternative herbicides have been evaluated for weed control in oilseed rape, including:

  • Clomazone: Often used in combination with this compound and Napropamide for pre-emergence weed control. [, , , ]
  • Metazachlor: Another commonly used herbicide, sometimes applied in combination with Quinmerac and Imazamox in Clearfield® systems. [, , , , ]
  • Quinmerac: Often used in mixtures with other herbicides for broad-spectrum weed control in oilseed rape. [, , , ]

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